molecular formula C19H10F4N2O5 B2975969 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl CAS No. 477846-70-1

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl

Cat. No. B2975969
CAS RN: 477846-70-1
M. Wt: 422.292
InChI Key: LMJKFADTBGRQGV-UHFFFAOYSA-N
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Description

The compound “3- (2,6-DINITRO-4- (TRIFLUOROMETHYL)PHENOXY)-4-METHYL-6H-BENZO ©CHROMEN-6-ONE” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C21H11F3N2O7 .


Molecular Structure Analysis

The compound “3- (2,6-DINITRO-4- (TRIFLUOROMETHYL)PHENOXY)-4-METHYL-6H-BENZO ©CHROMEN-6-ONE” has a molecular weight of 460.326 .


Physical And Chemical Properties Analysis

The compound “3- (2,6-DINITRO-4- (TRIFLUOROMETHYL)PHENOXY)-4-METHYL-6H-BENZO ©CHROMEN-6-ONE” has a molecular weight of 460.326 .

Scientific Research Applications

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology. In drug design, this compound has been used as a model compound to study the interactions between drugs and their targets. In biochemistry, this compound has been used to study the structure and function of proteins and other macromolecules. In pharmacology, this compound has been used to study the pharmacological effects of drugs on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is a highly fluorinated compound, which makes it ideal for studying the interactions between drugs and their targets. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl include further research into its mechanism of action, as well as its potential applications in drug design and drug discovery. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new drugs or treatments. Finally, further research into the synthesis of this compound may lead to the development of more efficient and cost-effective methods.

Synthesis Methods

The synthesis of 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl involves the reaction of 2,6-dinitro-4-trifluoromethylphenol (DNTFP) with 2-fluoro-1,1'-biphenyl (FB). The reaction is carried out in aqueous solution using a base, such as sodium hydroxide, and a catalyst, such as triethylamine. The reaction is typically carried out at room temperature and can be completed in a few hours. The product of this reaction is a highly fluorinated dinitrophenoxy compound, which is then purified by column chromatography.

Safety and Hazards

The compound “methyl 4- [2,6-dinitro-4- (trifluoromethyl)phenoxy]benzoate” has some safety and hazard information available. It has the signal word “Warning” and hazard statements H302, H312, H332 .

properties

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F4N2O5/c20-15-10-13(6-7-14(15)11-4-2-1-3-5-11)30-18-16(24(26)27)8-12(19(21,22)23)9-17(18)25(28)29/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJKFADTBGRQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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